Pyrocatechol sulfate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pyrocatechol sulfate can be synthesized through the sulfation of pyrocatechol. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as the sulfating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfate ester.

Industrial Production Methods: Industrial production of this compound involves the hydroxylation of phenol to produce pyrocatechol, followed by its sulfation. The hydroxylation of phenol is carried out using hydrogen peroxide in the presence of a catalyst such as phosphoric acid . The resulting pyrocatechol is then reacted with sulfur trioxide or chlorosulfonic acid to produce this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinones.

Reduction: It can be reduced back to pyrocatechol under specific conditions.

Substitution: this compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed:

Oxidation: Quinones

Reduction: Pyrocatechol

Substitution: Halogenated or nitrated derivatives of this compound

Aplicaciones Científicas De Investigación

Biomarker Discovery

Urinary Biomarker for Dietary Intake

Pyrocatechol sulfate has been identified as a potential urinary biomarker for whole grain intake. Research indicates that its presence in urine correlates with dietary consumption, particularly from sources like whole grains and certain fruits such as berries. This makes it a valuable tool for assessing dietary habits and nutritional studies .

Metabolomic Studies

In metabolomic profiling, this compound has been linked to various physiological processes. Its levels in biological fluids can provide insights into metabolic pathways associated with antioxidant activity and detoxification processes. For instance, studies have shown that this compound levels are significantly altered in patients with chronic kidney disease, suggesting its role as a potential biomarker for kidney function .

Therapeutic Applications

Cisplatin-Induced Acute Kidney Injury

Recent studies have demonstrated that pyrocatechol exhibits protective effects against cisplatin-induced acute kidney injury (AKI). In both in vitro and in vivo experiments, pyrocatechol treatment significantly ameliorated renal damage caused by cisplatin by inhibiting oxidative stress and apoptosis pathways. Specifically, it activates glutathione peroxidase 4 (GPX4), which plays a crucial role in reducing reactive oxygen species (ROS) accumulation . This positions pyrocatechol as a promising candidate for therapeutic interventions in nephrotoxicity related to chemotherapy.

Anti-Inflammatory Properties

Role in Coffee Extracts

Pyrocatechol has been identified as an active ingredient in coffee, contributing to its anti-inflammatory properties. It suppresses lipopolysaccharide (LPS)-induced inflammatory responses by inhibiting the activation of the NF-κB pathway and promoting the expression of Nrf2, a key regulator of antioxidant responses . This suggests that pyrocatechol may play a significant role in modulating inflammation through dietary sources.

Interactions with Biological Molecules

Cellular Signaling Modulation

this compound interacts with various biological molecules, influencing cellular signaling pathways. Its ability to form adducts with sulfhydryl groups indicates potential implications in redox biology and cellular signaling mechanisms . This interaction could be pivotal in understanding how dietary phenolic compounds affect cellular health and disease states.

Research Methodologies

Synthesis and Analysis Techniques

The synthesis of this compound typically involves the sulfation of catechol using sulfuric acid or related sulfonating agents. Analytical methods such as high-performance liquid chromatography (HPLC) have been employed to quantify its presence in biological samples, aiding in the identification of its metabolic pathways .

Comprehensive Data Table

Mecanismo De Acción

Pyrocatechol sulfate exerts its effects through various molecular targets and pathways:

Anti-inflammatory Effects: It inhibits the activation of nuclear factor kappa B (NF-κB) and activates nuclear factor erythroid 2-related factor 2 (Nrf2), which acts as a negative regulator in inflammatory responses.

Biological Functions: this compound modulates various biological functions, including synapse formation and fear extinction learning.

Comparación Con Compuestos Similares

Guaiacol: O-methylation of catechol produces guaiacol (2-methoxyphenol).

Veratrole: Further methylation of guaiacol produces veratrole (1,2-dimethoxybenzene).

Uniqueness of Pyrocatechol Sulfate: this compound is unique due to its strong acidic nature and its role as a metabolite and biomarker

Actividad Biológica

Pyrocatechol sulfate, also known as catechol sulfate, is an organic compound derived from catechol. It plays a significant role in various biological processes, particularly in the metabolism of phenolic compounds. This article explores the biological activity of this compound, detailing its biochemical properties, mechanisms of action, and implications for health.

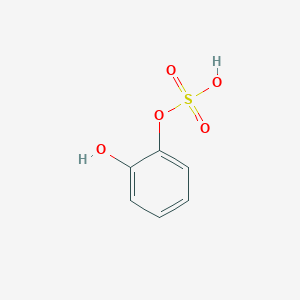

Chemical Structure and Properties

- Molecular Formula : C₆H₆O₄S

- Molecular Weight : Approximately 190.17 g/mol

- Solubility : Slightly soluble in water; highly acidic.

This compound is formed through the sulfation of catechol by sulfotransferases, which utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor. This reaction is crucial for detoxifying and excreting phenolic compounds from the body.

Target Enzymes

This compound primarily interacts with sulfotransferases , which are enzymes responsible for transferring sulfonate groups to various substrates. This interaction is essential for metabolic processes involving phenolic compounds.

Biochemical Pathways

The compound is involved in several metabolic pathways, particularly those related to oxidative stress and inflammation. It modulates various biological functions, including:

- Neurotransmitter Modulation : Influences neurotransmitter activity in neuronal cells, potentially affecting cognitive functions and brain health.

- Cardiovascular Effects : Alters the beating rate and rhythm of cardiomyocytes, indicating a role in heart health .

Cellular Effects

Research indicates that this compound has diverse cellular effects:

- Oxidative Stress Response : It has been shown to regulate oxidative stress responses by activating glutathione peroxidase 4 (GPX4), thus preventing apoptosis induced by reactive oxygen species (ROS) in renal cells .

- Inflammation Modulation : The compound exhibits anti-inflammatory properties by inhibiting pathways associated with inflammatory responses .

Pharmacokinetics

The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion (ADME). It is primarily found in human plasma and urine, making it a potential biomarker for dietary intake and various health conditions.

1. Protective Effects Against Cisplatin-Induced Kidney Injury

A significant study demonstrated that this compound alleviates cisplatin-induced acute kidney injury (AKI). In this study:

- Experimental Design : Male C57BL/6 mice were treated with cisplatin to induce AKI. The treatment group received this compound prior to cisplatin administration.

- Results : Pyrocatechol treatment restored GPX4 expression and reduced markers of apoptosis and oxidative stress in kidney tissues. Histopathological analysis showed less tissue damage compared to controls .

2. Biomarker Potential

Recent metabolomic profiling studies have indicated that levels of this compound may correlate with dietary habits, particularly whole grain consumption. Its presence in biological fluids could provide insights into metabolic pathways associated with antioxidant activity and detoxification processes .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Neurotransmitter Modulation | Influences neurotransmitter activity; potential cognitive effects |

| Cardiovascular Health | Affects heart rhythm and cardiomyocyte function |

| Oxidative Stress Regulation | Activates GPX4; protects against ROS-induced apoptosis |

| Anti-inflammatory Effects | Inhibits inflammatory pathways; reduces tissue damage |

| Biomarker for Diet | Potential indicator for dietary intake and metabolic health |

Análisis De Reacciones Químicas

Metabolic Pathways

Pyrocatechol sulfate is a major metabolite in humans, with its formation and degradation linked to:

a. *Phase II Metabolism *

-

Conjugation : Forms sulfate esters via SULT1A3/1A4, competing with methylation by catechol-O-methyltransferase (COMT) .

-

Excretion : Primarily eliminated via urine, serving as a biomarker for dietary polyphenol intake (e.g., whole grains) .

b. *Gut Microbiome Interactions *

Produced by microbial metabolism of polyphenols in the colon, with levels modulated by gut flora composition .

Biological Reactivity

This compound interacts with cellular components through:

a. *Redox Modulation *

-

Scavenges reactive oxygen species (ROS) via sulfhydryl group interactions.

-

Attenuates cisplatin-induced oxidative stress in renal cells by upregulating glutathione peroxidase 4 (GPX4) .

b. *Enzyme Inhibition/Activation *

-

Inhibits p38/JNK signaling pathways, reducing apoptosis in kidney cells .

-

Competes with neurotransmitters (e.g., dopamine) for sulfation, altering their bioavailability .

Environmental and Industrial Reactions

a. *Atmospheric Chemistry *

Forms organosulfates in secondary organic aerosols through reactions with sulfate radicals (SO₄- ⁻) .

b. *Cement Chemistry *

Modulates sulfate attack in Portland cement by chelating aluminum ions, reducing expansive ettringite formation :

| Additive | Expansion Reduction (%) | Mechanism |

|---|---|---|

| 0.05% Pyrocatechol | 42 | Al³⁺ chelation |

| 0.05% Resorcinol | 28 | Weak metal coordination |

Structural and Functional Comparisons

Key differences between this compound and related compounds:

| Compound | Molecular Formula | Key Feature |

|---|---|---|

| This compound | C₆H₆O₅S | Sulfonic acid substitution, high solubility |

| Catechol | C₆H₆O₂ | Two hydroxyl groups, redox-active |

| Hydroquinone | C₆H₆O₂ | Para-dihydroxybenzene, antioxidant |

Analytical Detection

This compound’s dual role as a metabolite and environmental reactant underscores its chemical versatility. Its interactions with enzymes, metals, and radicals highlight its significance in both biomedical and industrial contexts, necessitating further research into its kinetic and thermodynamic properties.

Propiedades

IUPAC Name |

(2-hydroxyphenyl) hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O5S/c7-5-3-1-2-4-6(5)11-12(8,9)10/h1-4,7H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZPWKJZDOCIALD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00964173 | |

| Record name | 2-Hydroxyphenyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pyrocatechol sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4918-96-1 | |

| Record name | Pyrocatechol sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4918-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenediol, mono(hydrogen sulfate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004918961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyphenyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrocatechol sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.